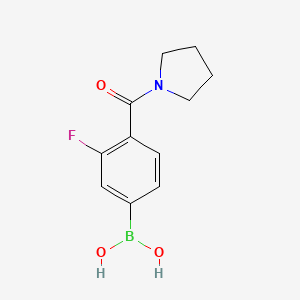

3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid

Description

Overview of Boronic Acid Chemistry

Boronic acids represent a fundamentally important class of organoboron compounds characterized by the general formula R-B(OH)2, where R represents an organic substituent that can be either alkyl or aryl in nature. These compounds occupy a unique position in organic chemistry due to their distinctive electronic structure, featuring a boron atom in a trigonal planar geometry with an empty p-orbital that confers Lewis acid properties. The boron center in boronic acids is sp2-hybridized, creating a planar arrangement of the three substituents with the vacant p-orbital positioned perpendicular to this plane. This electronic configuration enables boronic acids to participate in a wide range of chemical transformations, most notably through their ability to form reversible covalent complexes with Lewis bases containing vicinal hydroxyl groups, amino groups, or other suitable donor atoms.

The Lewis acid character of boronic acids manifests in their capacity to interact with various substrates, particularly those containing 1,2-diol or 1,3-diol arrangements. This reversible binding ability has been extensively exploited in molecular recognition applications, where boronic acids serve as selective receptors for carbohydrates, amino acids, and other biomolecules. The strength of these interactions depends on several factors, including the electronic nature of the organic substituent attached to boron, the pH of the solution, and the structural features of the target molecule. Under physiological conditions, boronic acids can exist in equilibrium between their neutral trigonal form and the tetrahedral boronate anion, with the latter typically showing enhanced binding affinity for target substrates.

The acid-base properties of boronic acids are characterized by typical pKa values around 9, although this value can be significantly influenced by the electronic properties of the organic substituent. Electron-withdrawing groups tend to lower the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect. This relationship between structure and acidity provides a valuable tool for tuning the reactivity and binding properties of boronic acid derivatives. The formation of tetrahedral boronate complexes typically occurs with pKa values around 7, representing a significant shift that can be exploited in pH-responsive systems and sensing applications.

Boronic acids exhibit remarkable stability compared to other organoboron compounds, such as boranes and borinic acids, making them practical reagents for synthetic chemistry. However, they are susceptible to protodeboronation under certain conditions, particularly in the presence of water and elevated temperatures. This susceptibility can be modulated through careful design of the organic substituent and reaction conditions. The stability of boronic acids also extends to their tolerance of various functional groups, enabling the synthesis of complex molecules containing multiple reactive sites without interference from the boronic acid functionality under appropriate conditions.

Historical Context and Discovery

The historical development of boronic acid chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who achieved the first successful synthesis and isolation of a boronic acid compound. Frankland's groundbreaking work involved the preparation of ethylboronic acid through a two-stage process that began with the reaction of diethylzinc and triethyl borate to produce triethylborane, which subsequently underwent air oxidation to yield the desired boronic acid product. This early achievement established the fundamental principles of organoboron chemistry and laid the foundation for the extensive development of boronic acid derivatives that would follow over the next century and a half.

The progression of boronic acid chemistry gained significant momentum in 1880 when Michaelis and Becker accomplished the first synthesis of phenylboronic acid, a compound that would become central to the development of aromatic boronic acid chemistry. Their synthetic approach involved the reaction of boron trichloride with diphenylmercury to form dichlorophenylborane, followed by hydrolysis to produce phenylboronic acid, which was subsequently recrystallized as colorless needles. This early synthesis demonstrated the feasibility of preparing aromatic boronic acids and established phenylboronic acid as a key building block for further chemical investigations.

The period from 1911 to 1940 witnessed crucial advances in understanding boronic acid reactivity through the systematic investigations of Böeseken and co-workers, who discovered the ability of boric acid to form complexes with hydroxyl-containing compounds in solution. These researchers observed that the formation of boronic ester complexes with 1,2-diol and 1,3-diol configurations resulted in measurable increases in both solution conductivity and pH, providing early insights into the fundamental binding mechanisms that would later be exploited in numerous applications. This work established the theoretical foundation for understanding the reversible covalent bond formation that characterizes boronic acid interactions with Lewis bases.

Further significant progress occurred in 1954 when Kuivila and co-workers demonstrated the formation of cyclic boronic esters through the addition of phenylboronic acid to mannitol solutions, paralleling the well-known interactions between boric acid and polyols. This discovery provided concrete evidence for the structural similarity between boric acid and boronic acid binding modes, while highlighting the enhanced selectivity and stability possible with aromatic boronic acid derivatives. The systematic investigation of boronic acid-polyol interactions continued through the 1950s, culminating in the definitive structural characterization work of Lorand and Edwards in 1959, who clarified the tetrahedral geometry of phenylboronate anions and established the pKa value of phenylboronic acid as 8.7 in aqueous solution at 25 degrees Celsius through potentiometric titration studies.

Significance of Fluorinated Phenylboronic Acid Derivatives

Fluorinated phenylboronic acid derivatives occupy a position of particular importance within organoboron chemistry due to the unique electronic and steric effects introduced by fluorine substitution. The incorporation of fluorine atoms into the phenyl ring of boronic acids creates compounds with altered electronic properties that can dramatically influence both the Lewis acid behavior of the boron center and the overall reactivity profile of the molecule. Systematic nuclear magnetic resonance studies have revealed that fluorine substituents exert significant influence on the chemical shifts and coupling patterns observed in various nuclei, including proton, carbon-13, fluorine-19, boron-11, and oxygen-17, providing detailed insights into the electronic perturbations induced by fluorination.

The unique properties of fluorinated phenylboronic acids stem from the exceptional characteristics of the carbon-fluorine bond, which represents the strongest single bond that carbon can form with any other element. This bond strength, combined with fluorine's high electronegativity and small size, creates distinctive electronic effects that can be transmitted through the aromatic π-system to influence the boron center's reactivity. The electron-withdrawing nature of fluorine substituents typically results in enhanced Lewis acid character of the boronic acid group, leading to stronger interactions with Lewis bases and altered selectivity patterns in chemical transformations. These electronic effects have been systematically investigated through computational studies that correlate natural bond orbital parameters with experimental spectroscopic data, providing quantitative measures of the electronic perturbations induced by fluorine substitution.

Fluorinated phenylboronic acids have found extensive application in pharmaceutical chemistry, where the introduction of fluorine can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates. The strategic placement of fluorine atoms can modulate the binding affinity of boronic acid-containing compounds for their biological targets while potentially improving their selectivity and reducing off-target effects. The enhanced Lewis acid character of fluorinated boronic acids can lead to stronger and more selective interactions with enzyme active sites, particularly those containing serine or threonine residues that can form covalent bonds with the boron center.

The synthetic chemistry of fluorinated phenylboronic acids has been advanced through the development of specialized synthetic methodologies that can introduce fluorine substituents at specific positions while maintaining the integrity of the boronic acid functionality. These synthetic approaches often require careful control of reaction conditions to prevent unwanted side reactions, such as protodeboronation or fluorine migration, that could compromise the desired product structure. The resulting fluorinated boronic acids serve as valuable building blocks for the construction of more complex fluorinated molecules through cross-coupling reactions, where the boronic acid group can be selectively transformed while preserving the fluorine substitution pattern.

Scope and Objectives of Research

The research focus on this compound encompasses multiple dimensions of chemical investigation, reflecting the multifaceted nature of this complex organoboron compound. Primary research objectives center on understanding the fundamental structure-activity relationships that govern the compound's chemical behavior, with particular emphasis on how the unique combination of fluorine and pyrrolidine carbonyl substituents influences the electronic properties and reactivity patterns of the boronic acid functionality. This comprehensive investigation requires systematic examination of the compound's physical properties, synthetic accessibility, and potential applications across various chemical disciplines.

Structural characterization studies represent a crucial component of the research scope, involving detailed analysis of the compound's three-dimensional geometry, electronic distribution, and conformational preferences. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy, X-ray crystallography, and computational modeling, provide essential insights into the molecular architecture and its relationship to chemical reactivity. The specific positioning of the fluorine atom at the 3-position and the pyrrolidine carbonyl group at the 4-position creates a unique electronic environment that requires thorough investigation to understand the compound's distinctive properties.

Synthetic methodology development constitutes another major research objective, focusing on the establishment of efficient and selective routes for the preparation of this compound and related derivatives. These synthetic investigations must address the challenges associated with maintaining the integrity of multiple functional groups during chemical transformations while achieving high yields and purity levels suitable for subsequent applications. The development of robust synthetic protocols enables broader access to this compound and facilitates its use in various research applications.

The exploration of chemical reactivity patterns represents a fundamental aspect of the research scope, encompassing detailed studies of the compound's behavior in various chemical environments and reaction conditions. This includes investigation of its Lewis acid properties, cross-coupling reactivity, and potential for forming reversible covalent complexes with appropriate substrates. Understanding these reactivity patterns is essential for predicting the compound's utility in synthetic applications and for designing new chemical transformations that exploit its unique structural features. The research also extends to examination of the compound's stability under various conditions, including thermal stability, hydrolytic stability, and resistance to oxidation, providing crucial information for handling and storage protocols.

Data Summary

| Structural Feature | Description | Impact |

|---|---|---|

| Boronic Acid Group | -B(OH)₂ at para position | Lewis acid functionality |

| Fluorine Substituent | F at meta position (3-position) | Electron-withdrawing effect |

| Pyrrolidine Carbonyl | Amide linkage at ortho position (4-position) | Electron-donating and steric effects |

| Phenyl Ring | Aromatic core structure | π-system for electronic communication |

Propriétés

IUPAC Name |

[3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BFNO3/c13-10-7-8(12(16)17)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXRHKUORHQHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N2CCCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660189 | |

| Record name | [3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-09-5 | |

| Record name | [3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid typically involves the following steps:

Formation of the Fluorophenyl Intermediate: The starting material, 3-fluoroaniline, undergoes acylation with pyrrolidine-1-carbonyl chloride to form 3-fluoro-4-(pyrrolidine-1-carbonyl)aniline.

Borylation: The intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid functionality to the aromatic ring.

The reaction conditions typically involve:

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Catalyst: Palladium(II) acetate

Base: Potassium acetate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium(II) acetate, triphenylphosphine, and a base such as potassium carbonate in a solvent like THF or DMF.

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds

Oxidation: Phenols

Substitution: Substituted aromatic compounds

Applications De Recherche Scientifique

Medicinal Chemistry

3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid has garnered attention for its potential use in drug development. The unique structural features of this compound allow it to participate in various biological interactions:

- Targeting Protein-Protein Interactions (PPIs) : The boronic acid moiety can reversibly bind to proteins with cis-diol groups, enabling the study of PPIs that are crucial for cellular processes. This property is valuable in designing probes for investigating cellular mechanisms and therapeutic targets.

- Anticancer Research : Boronic acids have been explored for their ability to inhibit proteasome activity, which is a promising approach in cancer therapy. The incorporation of a fluorine atom may enhance the reactivity and selectivity of this compound towards specific enzymes involved in tumorigenesis .

Materials Science

The compound's ability to form stable complexes with sugars and other biological molecules opens avenues for its use in materials science:

- Development of Functional Materials : The interplay between the boronic acid group and the pyrrolidine moiety can be exploited to create novel materials with unique functionalities, such as sensors or drug delivery systems. Research into the synthesis of polymers incorporating this compound could yield materials with tailored properties for specific applications .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis:

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, which is crucial in the synthesis of complex organic molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Modifications: Halogen and Carbonyl Group Variations

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Halogen Effects: Replacing fluorine with chlorine (e.g., 3-chloro analog) increases molecular weight and alters electronic properties.

- Positional Isomerism : The 2-fluoro-5-pyrrolidine analog (vs. 3-fluoro-4-substituted) exhibits reduced catalytic efficiency in Suzuki reactions due to steric clashes between the ortho-fluoro group and the palladium catalyst .

- Carbonyl Group Variations : The methoxycarbonyl substituent (in pinacol ester derivatives) offers hydrolytic stability but requires deprotection for boronic acid activation, unlike the pyrrolidine carbonyl group, which remains stable under standard reaction conditions .

Functional Group Comparisons: Boronic Acid Derivatives

Table 2: Reactivity and Application Differences

Key Findings :

- Steric vs. Electronic Effects : While electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity, bulky substituents like pyrrolidine-1-carbonyl hinder catalyst access, slowing cross-coupling kinetics .

- Biochemical Applications : Unlike simpler boronic acids (e.g., 3-chlorophenylboronic acid), the pyrrolidine carbonyl group in 3-fluoro-4-substituted analogs enables interactions with biomolecules, such as enzymes in PCR assays .

Activité Biologique

3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, making them valuable in drug design and development. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

Chemical Structure and Properties

The compound features a phenylboronic acid core substituted with a fluorine atom and a pyrrolidine-1-carbonyl group. The presence of these functional groups is believed to enhance its biological activity.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 874289-09-5 |

| Molecular Formula | C13H14B F N2 O3 |

| Molecular Weight | 265.06 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The boronic acid group can form reversible covalent bonds with target proteins, which may lead to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of cancer therapy and antimicrobial action.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various boronic acids, including this compound. In vitro tests have shown that this compound exhibits significant antibacterial activity against several pathogenic bacteria.

Case Study: Antibacterial Efficacy

In a comparative study, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound had an MIC comparable to standard antibiotics like penicillin, demonstrating its potential as an effective antibacterial agent .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Escherichia coli | 15.63 |

| Klebsiella pneumoniae | 31.25 |

Anticancer Activity

The anticancer potential of boronic acids has been widely studied, particularly their role in inhibiting proteasomes and other cancer-related pathways. Preliminary research suggests that this compound may inhibit tumor growth by targeting specific cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro assays conducted on various cancer cell lines demonstrated that this compound could reduce cell viability significantly at concentrations as low as 10 μM, indicating its potential as an anticancer therapeutic agent .

Enzyme Inhibition

The enzyme-inhibitory properties of boronic acids are crucial for their application in drug discovery. Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Mechanism of Enzyme Interaction

The interaction between the boronic acid moiety and the active site of target enzymes leads to reversible covalent modifications, which can alter enzyme activity and function. This property is particularly beneficial for designing inhibitors for enzymes involved in disease processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid, and how can reaction yields be maximized?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Borylation : Start with a fluorophenyl precursor (e.g., 3-fluoro-4-bromoacetophenone) and perform Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C .

Carbonyl Introduction : Couple the boronic acid intermediate with pyrrolidine via an amide bond using carbodiimide coupling agents (e.g., EDC/HOBt) in DCM under nitrogen .

- Yield Optimization : Use inert conditions (argon/nitrogen atmosphere), monitor reaction progress via TLC, and purify intermediates via column chromatography with silica gel (hexane/EtOAc gradient). Yields >70% are achievable with strict moisture control .

Q. How should researchers characterize the electronic environment of the boronic acid moiety to confirm its reactivity in cross-coupling reactions?

- Methodological Answer :

- NMR Spectroscopy : Use NMR to assess boron hybridization (δ ~30 ppm for sp² trigonal planar geometry). NMR identifies electronic effects of the fluorine substituent (δ ~-110 to -120 ppm) .

- X-ray Crystallography : Resolve crystal structures to confirm bond angles and planarity of the boronic acid group.

- DFT Calculations : Employ B3LYP/6-31G(d) basis sets to compute frontier molecular orbitals (HOMO/LUMO) and predict reactivity in Suzuki-Miyaura couplings .

Q. What purification techniques are recommended to isolate this compound while maintaining stability?

- Methodological Answer :

- Chromatography : Use flash chromatography with deactivated silica gel (5% H₂O) and EtOAc/MeOH (95:5) to minimize boronic acid decomposition.

- Recrystallization : Dissolve in warm anhydrous DMSO and precipitate with cold diethyl ether under nitrogen .

- Storage : Store at 0–6°C in amber vials with desiccants (e.g., molecular sieves) to prevent hydrolysis .

Advanced Research Questions

Q. How does the pyrrolidine-1-carbonyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Hydrolysis Studies : Conduct kinetic assays in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN). The amide bond is stable at neutral pH but hydrolyzes under strongly acidic (pH <2) or basic (pH >10) conditions, forming 3-fluoro-4-carboxyphenylboronic acid and pyrrolidine .

- Computational Insights : DFT calculations show electron-withdrawing effects of the carbonyl group stabilize the boronic acid moiety but increase susceptibility to nucleophilic attack at low pH .

Q. What strategies can resolve contradictions in reported catalytic activity of this compound in Suzuki-Miyaura couplings?

- Methodological Answer :

- Variable Control : Systematically test ligand effects (e.g., SPhos vs. XPhos), base (K₂CO₃ vs. CsF), and solvent (DME vs. THF) to identify optimal conditions.

- Purity Assessment : Use NMR to detect trace impurities (e.g., pinacol byproducts) that may inhibit catalysis.

- Competitive Experiments : Compare coupling efficiency with fluorophenylboronic acids lacking the pyrrolidine-carbonyl group to isolate steric/electronic contributions .

Q. How can computational modeling predict biological interactions of this compound with proteases or other targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to protease active sites (e.g., thrombin). The boronic acid group forms reversible covalent bonds with serine residues, while the pyrrolidine-carbonyl moiety enhances hydrophobic interactions .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the protein-ligand complex. Analyze RMSD and binding free energy (MM-PBSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.